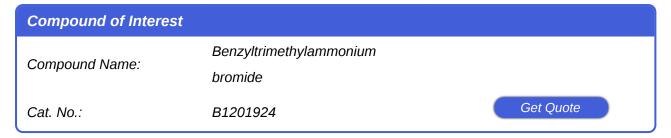


In-Depth Technical Guide to the Physical Properties of Benzyltrimethylammonium Bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **Benzyltrimethylammonium bromide** (BTBAB), a quaternary ammonium salt with significant applications in organic synthesis, phase transfer catalysis, and as an antimicrobial agent. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and logical workflows for its characterization.

Core Physical Properties

Benzyltrimethylammonium bromide is a white to off-white crystalline solid at room temperature.[1][2] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[3]

Quantitative Data Summary

The following tables summarize the key quantitative physical properties of **Benzyltrimethylammonium bromide**.



Identifier	Value	Source
CAS Number	5350-41-4	[2][3]
Molecular Formula	C10H16BrN	[3][4]
Molecular Weight	230.14 g/mol	[4]
IUPAC Name	benzyl(trimethyl)azanium;brom ide	[3][4]

Property	Value	Source
Melting Point	230-232 °C	[5]
Appearance	White to off-white crystalline powder	[2]
Solubility in Water	Soluble	[1][5][6][7]
Solubility in Organic Solvents	Soluble in methanol, ethanol, and acetone	[1][6]
Density	1.192 g/cm ³	[5]

Crystal Structure

X-ray diffraction studies have shown that **Benzyltrimethylammonium bromide** crystallizes in a well-defined structure.[4] While detailed crystallographic data for the pure compound is not readily available in the searched literature, a complex with (R)-(+)-1,1'-binaphthalene-2,2'-diol has been reported to crystallize in the monoclinic space group P21.[6] In this complex, the unit cell parameters are a = 10.5345(10) Å, b = 9.90380(10) Å, and c = 12.7437(10) Å, with β = 104.1165(4)°.[6]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **Benzyltrimethylammonium bromide**.



Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of Benzyltrimethylammonium bromide.

Materials:

- Benzyltrimethylammonium bromide sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- · Mortar and pestle

- Ensure the Benzyltrimethylammonium bromide sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a
 height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard
 surface.
- Place the packed capillary tube into the heating block of the melting point apparatus.
- Set the heating rate to a rapid setting initially to get an approximate melting point.
- Observe the sample through the magnifying lens. The temperature at which the first drop of liquid appears is the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is the end of the melting range.
- Allow the apparatus to cool.
- For a more precise measurement, repeat the process with a fresh sample, setting the heating rate to a slower value (1-2 °C per minute) as the temperature approaches the previously observed approximate melting point.
- Record the temperatures for the start and end of the melting range.



Solubility Determination (Gravimetric Method)

Objective: To quantitatively determine the solubility of **Benzyltrimethylammonium bromide** in a given solvent (e.g., water) at a specific temperature.

Materials:

- Benzyltrimethylammonium bromide
- Solvent (e.g., distilled water)
- Thermostatically controlled water bath or incubator
- Stirrer/shaker
- Filter apparatus (e.g., syringe filter or vacuum filtration)
- Analytical balance
- · Glass vials with screw caps
- Oven

- Prepare a saturated solution by adding an excess amount of Benzyltrimethylammonium bromide to a known volume of the solvent in a glass vial.
- Seal the vial and place it in a thermostatically controlled water bath or incubator set to the desired temperature (e.g., 25 °C).
- Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous stirring or shaking to ensure saturation.
- After equilibration, allow the undissolved solid to settle.
- Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe and
 filter it through a syringe filter into a pre-weighed vial. This step should be done quickly to
 avoid temperature changes.



- Weigh the vial containing the filtered solution to determine the mass of the solution.
- Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C) until a constant weight is achieved.
- The final weight of the vial will give the mass of the dissolved Benzyltrimethylammonium bromide.
- Calculate the solubility in g/100 mL or other desired units.

Density Determination (Gas Pycnometry)

Objective: To determine the true density of **Benzyltrimethylammonium bromide** solid.

Materials:

- Benzyltrimethylammonium bromide sample
- Gas pycnometer
- Helium gas (or another inert gas)
- Analytical balance

- Weigh a sufficient amount of the dry **Benzyltrimethylammonium bromide** sample.
- Calibrate the gas pycnometer according to the manufacturer's instructions.
- Place the weighed sample into the sample chamber of the pycnometer.
- Seal the chamber and purge it with helium gas to remove any air and adsorbed moisture.
- Run the analysis cycle. The instrument will automatically pressurize the reference chamber with helium, then expand the gas into the sample chamber.
- The instrument measures the pressure difference and, knowing the volumes of the chambers, calculates the volume of the solid sample, excluding any pore volume.



 The density is then automatically calculated as the mass of the sample divided by the measured volume.

Spectroscopic Analysis

Infrared (IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared spectrum of **Benzyltrimethylammonium bromide**.

Materials:

- Benzyltrimethylammonium bromide sample
- Potassium bromide (KBr), IR grade
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

- Thoroughly dry both the Benzyltrimethylammonium bromide sample and the KBr to remove any moisture, which can interfere with the IR spectrum.
- In an agate mortar, grind a small amount of the sample (approx. 1-2 mg) with about 100-200 mg of KBr until a fine, homogeneous powder is obtained.
- Transfer a portion of the mixture into the die of a pellet press.
- Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Record the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).



Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR)

Objective: To obtain the proton NMR spectrum of **Benzyltrimethylammonium bromide**.

Materials:

- Benzyltrimethylammonium bromide sample
- Deuterated solvent (e.g., Deuterium oxide D₂O, or Dimethyl sulfoxide-d₆ DMSO-d₆)
- NMR tube
- NMR spectrometer

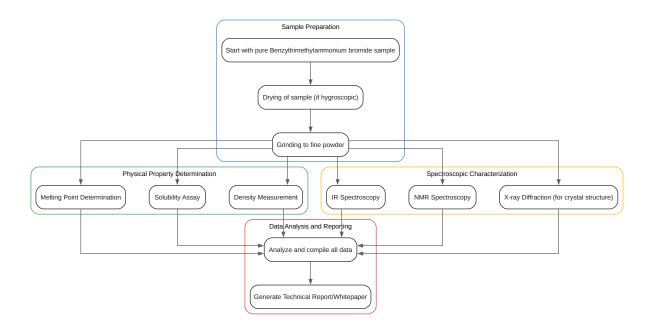
Procedure:

- Dissolve a small amount of the Benzyltrimethylammonium bromide sample (approx. 5-10 mg) in about 0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube.
- Cap the NMR tube and gently shake to ensure the sample is fully dissolved.
- Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
- Tune and shim the spectrometer to obtain a homogeneous magnetic field.
- Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
- Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Logical Workflow Diagram

The following diagram illustrates a typical workflow for the characterization of the physical properties of **Benzyltrimethylammonium bromide**.





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